D-甘露糖-6-磷酸二钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

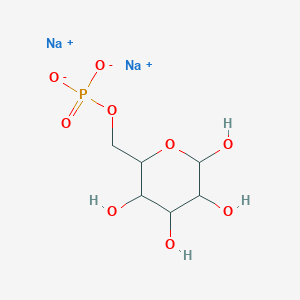

Disodium D-mannose 6-phosphate is a useful research compound. Its molecular formula is C6H13Na2O10P and its molecular weight is 322.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disodium D-mannose 6-phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium D-mannose 6-phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

代谢途径

D-甘露糖-6-磷酸二钠 (M6P) 参与生命中的许多代谢途径 . 它在糖异生、脂肪酸合成和氨基酸合成等过程中起着至关重要的作用 .

疾病治疗

M6P 在多种疾病的治疗中具有广泛的应用 . 这是因为 M6P 作用于甘露糖-6-磷酸受体 (M6PR),从而间接影响细胞信号通路 .

细胞信号传导

甘露糖-6-磷酸受体与各种细胞膜表面以及细胞内信号通路中的信号分子结合 . 研究表明,甘露糖-6-磷酸受体与细胞中的许多代谢途径密切相关 .

酶催化合成

研究人员探索了一种经济高效的 M6P 酶催化合成方法,使用来自节杆菌属的聚磷酸依赖性甘露糖激酶 . 该合成使用聚磷酸代替昂贵的 ATP,使其比化学合成更环保、更安全 .

人原代小胶质细胞的表型分析

甘露糖已在一项研究中用于评估人原代小胶质细胞的表型 . 此应用对于理解这些细胞的行为和特征至关重要。

印度黄檀的鉴定

甘露糖也已在一项研究中用于研究印度黄檀的鉴定并分析精制树胶脂 . 此应用在植物生物学和生物化学领域很重要。

作用机制

Target of Action

Disodium D-mannose 6-phosphate primarily targets the mannose phosphate isomerase . This enzyme plays a crucial role in the conversion of mannose 6-phosphate to fructose 6-phosphate . Additionally, it acts as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .

Mode of Action

Disodium D-mannose 6-phosphate interacts with its target, mannose phosphate isomerase, and is converted to fructose 6-phosphate . This interaction inhibits the adhesion and colonization of uropathogenic Escherichia coli on the urothelium .

Biochemical Pathways

The conversion of Disodium D-mannose 6-phosphate to fructose 6-phosphate by mannose phosphate isomerase is a critical step in the glycolysis and pentose phosphate pathways . This compound also plays a significant role in the N-glycosylation pathway .

Pharmacokinetics

It is known that it is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability and bioavailability may be influenced by various factors, including its formulation and the physiological conditions of the individual.

Result of Action

The action of Disodium D-mannose 6-phosphate results in the inhibition of bacterial adhesion to the urothelium, thereby preventing urinary tract infections . Additionally, its conversion to fructose 6-phosphate contributes to various metabolic processes, including energy production .

Action Environment

The action of Disodium D-mannose 6-phosphate is stable under neutral conditions or in the presence of pyrocatechol . It tends to decompose under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment .

生化分析

Biochemical Properties

Disodium D-mannose 6-phosphate interacts with various enzymes, proteins, and other biomolecules. It is converted to fructose 6-phosphate by mannose phosphate isomerase . This conversion is a key step in the glycolysis metabolic pathway, which is essential for energy production in cells .

Cellular Effects

Disodium D-mannose 6-phosphate has significant effects on various types of cells and cellular processes. For instance, it has been found to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway . This property makes it a potential candidate for drug delivery during cancer therapy .

Molecular Mechanism

At the molecular level, Disodium D-mannose 6-phosphate exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes . This process is crucial for the proper functioning of lysosomes, which are involved in the breakdown and recycling of various biomolecules in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disodium D-mannose 6-phosphate can change over time. For instance, it has been shown that the release of cargo from vesicles composed of mannose-6-phosphate lipid can be temporally controlled due to the enzyme-responsive morphology change of the lipid assembly .

Metabolic Pathways

Disodium D-mannose 6-phosphate is involved in the glycolysis metabolic pathway . It is converted to fructose 6-phosphate by mannose phosphate isomerase, which is a crucial step in this pathway .

Transport and Distribution

Disodium D-mannose 6-phosphate is transported and distributed within cells and tissues through specific transporters. It is known to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway .

Subcellular Localization

The subcellular localization of Disodium D-mannose 6-phosphate is predominantly in the lysosomes . It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to these organelles .

属性

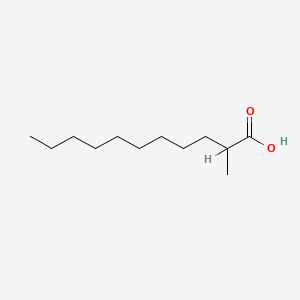

CAS 编号 |

33068-18-7 |

|---|---|

分子式 |

C6H13Na2O10P |

分子量 |

322.11 g/mol |

IUPAC 名称 |

disodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;hydrate |

InChI |

InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2 |

InChI 键 |

AKHAALUPXATQSW-UHFFFAOYSA-L |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |

规范 SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |

物理描述 |

White powder; [Sigma-Aldrich MSDS] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。